molecular formula C17H12FN3OS2 B2668703 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 899731-78-3

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2668703
CAS No.: 899731-78-3
M. Wt: 357.42
InChI Key: HXPWOIDDQDFIDY-UHFFFAOYSA-N
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Description

Historical Context of Thiazolothiazole Research

The investigation of thiazole-containing compounds began in the early 20th century with the discovery of thiamine (vitamin B1), a natural thiazole derivative essential for metabolic processes. Subsequent research identified thiazole’s role in synthetic antibiotics like sulfathiazole, which paved the way for systematic studies on thiazole hybrids. The fusion of thiazole with benzothiazole, forming rigid bicyclic systems such as thiazolo[5,4-e]benzothiazol, emerged in the 1980s as a strategy to improve metabolic stability and binding affinity. Early work focused on their optical properties, but recent decades have prioritized pharmacological applications, particularly antimicrobial and anticancer activities.

Key milestones include:

  • 1985 : Synthesis of the first thiazolothiazole derivatives for photochromic materials.
  • 2000s : Recognition of thiazolothiazoles as kinase inhibitors in cancer therapy.
  • 2020s : Integration of fluorinated substituents to enhance pharmacokinetic profiles.

Significance of Fluorinated Phenylacetamide Moieties in Medicinal Chemistry

The incorporation of 4-fluorophenylacetamide in hybrid frameworks serves multiple pharmacological purposes:

  • Electron-Withdrawing Effects : Fluorine’s high electronegativity increases the compound’s polarity, improving solubility and membrane permeability.
  • Hydrogen-Bonding Interactions : The acetamide group (-NHCO-) forms stable hydrogen bonds with enzymatic targets, such as bacterial enoyl-ACP reductase.
  • Metabolic Stability : Fluorination reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life.

For example, in thiazolothiazole derivatives, fluorinated phenylacetamide moieties have demonstrated enhanced inhibitory activity against Staphylococcus aureus (MIC: <10 μM) compared to non-fluorinated analogues.

Emergence of Thiazolo[5,4-e]Benzothiazol Derivatives in Contemporary Research

The thiazolo[5,4-e]benzothiazol scaffold is characterized by fused thiazole and benzothiazole rings, creating a planar, electron-rich system. This structural rigidity confers three advantages:

  • π-π Stacking Interactions : Enhances binding to aromatic residues in enzyme active sites, as observed in EGFR kinase inhibition.
  • Coordination Sites : Nitrogen and sulfur atoms facilitate metal chelation, useful in catalytic and sensing applications.
  • Bioisosteric Replacement : Mimics purine bases, enabling interference with DNA/RNA synthesis in pathogens.

Recent studies highlight derivatives of this scaffold as dual-acting agents. For instance, cationic thiazolothiazoles exhibit potent photodynamic inactivation of S. aureus biofilms (7-log reduction after 30-minute irradiation), while triazole-linked variants show anticancer activity against T47D breast cancer cells (IC50: 13–19 μM).

Table 1 : Comparative Bioactivity of Selected Thiazolothiazole Derivatives

Compound Class Target Pathogen/Cell Line Activity (MIC/IC50) Key Structural Feature
Thiazolo[2,3-c]triazole Streptococcus mutans 8 μg/mL Triazole-thiazole fusion
Benzothiazole-1,2,3-triazole T47D breast cancer 13 μM Hydrazone linkage
Cationic thiazolothiazole Staphylococcus aureus biofilm 7-log reduction Pyridinium substituent

The structural and functional versatility of 2-(4-fluorophenyl)-N-(7-methyl-thiazolo[5,4-e]benzothiazol-2-yl)acetamide positions it as a promising candidate for further development in antimicrobial and oncotherapeutic research. Future directions include optimizing substituent patterns to balance potency and bioavailability.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-9-19-15-13(23-9)7-6-12-16(15)24-17(20-12)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPWOIDDQDFIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolobenzothiazole core, followed by the introduction of the fluorophenyl group and the acetamide functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes the coupling of the intermediate with 4-fluoroaniline under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiazole and benzothiazole have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. In particular:

  • Cytotoxicity : Compounds similar to 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide have demonstrated selective cytotoxic effects against cancer cells while sparing normal cells. For example, IC50 values against HCT-116 and A549 cell lines were reported as low as 22.96 µM .

Antimicrobial Properties

The thiazole and benzothiazole motifs are known for their antimicrobial activities. Research has shown that derivatives of these compounds possess broad-spectrum antibacterial effects. For example:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors in microbial metabolism .
  • Efficacy : Some synthesized derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against drug-resistant strains such as MRSA .

Case Study 1: Anticancer Screening

A study evaluated the anticancer properties of various thiazole-benzothiazole hybrids, including the target compound. The results indicated a strong correlation between structural modifications (e.g., fluorination) and enhanced cytotoxicity against specific cancer cell lines .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related thiazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s fused thiazolo-benzothiazole system distinguishes it from other acetamide derivatives. Below is a comparison of key structural analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound [1,3]thiazolo[5,4-e][1,3]benzothiazole 7-Methyl, N-linked 2-(4-fluorophenyl)acetamide Not explicitly reported Fused bicyclic thiazole system; fluorophenyl enhances lipophilicity
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b][1,3]thiazole-pyridine Dual 4-fluorophenyl groups; pyridine linkage ~452.45 (estimated) Dual fluorophenyl groups may enhance target binding affinity
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazinone 4-Chlorophenyl, 4-fluorophenyl, and methyl groups 428.87 Pyridazinone core introduces hydrogen-bonding capacity
N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide Thiazolo[5,4-c]pyridine Phenoxy-phenyl linkage 361.42 Planar thiazolo-pyridine system; phenoxy group increases rigidity

Substituent Effects

  • 4-Fluorophenyl Group : Present in the target compound and analogs , this group enhances metabolic stability and modulates electronic properties via fluorine’s electron-withdrawing effect.
  • Acetamide Linkage : Common across analogs, this moiety facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • Methyl Substituents : The 7-methyl group on the target compound’s benzothiazole core may sterically hinder interactions compared to unmethylated analogs .

Spectroscopic Validation

  • IR Spectroscopy : Absence of C=O bands (~1663–1682 cm⁻¹) in cyclized products confirms core formation .
  • NMR Spectroscopy : ¹H and ¹³C NMR data resolve tautomeric forms (e.g., thione vs. thiol in triazoles) .

Biological Activity

The compound 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a thiazole and benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H14FN3S2\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{3}\text{S}_{2}

This structure features a fluorophenyl group and a thiazolo-benzothiazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent growth inhibition in various human cancer cell lines. Research demonstrated that these compounds can induce apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
CJM-126Breast, Colon0.5Apoptosis induction
Compound AOvarian0.8Caspase activation
Compound BRenal0.6Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus8
E. coli16
Pseudomonas aeruginosa32

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, this compound may also possess anti-inflammatory effects. Studies on related thiazole derivatives suggest they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This property could be beneficial in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Caspase Activation : Induction of apoptosis in tumor cells.
  • Membrane Disruption : Alteration of bacterial cell membrane integrity leading to cell death.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.

Case Studies

A notable study involving a related benzothiazole derivative demonstrated significant antitumor efficacy in a mouse model bearing human breast cancer xenografts. The treatment resulted in a marked reduction in tumor size compared to controls, highlighting the therapeutic potential of this class of compounds .

Another research effort focused on the antimicrobial efficacy against E. coli, revealing that the compound exhibited bactericidal activity by disrupting cellular functions and inhibiting growth at sub-MIC concentrations.

Q & A

Q. How can crystallographic data inform polymorph screening?

  • Answer : X-ray powder diffraction (XRPD) identifies polymorphic forms. Differential Scanning Calorimetry (DSC) detects thermal transitions (e.g., melting points, glass transitions). Stability under accelerated conditions (40°C/75% RH) ensures reproducibility in formulation studies .

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